molecular formula C6H14O B095916 2-Methyl-1-pentanol CAS No. 17092-54-5

2-Methyl-1-pentanol

Cat. No.: B095916
CAS No.: 17092-54-5
M. Wt: 102.17 g/mol
InChI Key: PFNHSEQQEPMLNI-UHFFFAOYSA-N
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Description

2-Methyl-1-pentanol is a branched-chain alcohol recognized in research for its utility as an effective solvent and its emerging role in biofuel development. Its primary industrial research applications leverage its properties as a solvent or diluent in epoxy coatings, nitrocellulose lacquers, and varnishes, where it aids in enhancing flow and leveling characteristics . Furthermore, its low solubility in water makes it a subject of investigation for liquid–liquid extraction processes, such as the recovery of ethanol from fermented feedstocks, presenting a potential energy-efficient alternative to traditional methods . Beyond its established solvent applications, this compound is a compound of significant interest in metabolic engineering and biotechnology. Scientific studies have explored its potential as a next-generation biofuel, as its energy density and lower hygroscopicity present advantages over ethanol . Research has successfully demonstrated the engineered production of pentanol isomers like this compound in microorganisms such as E. coli , utilizing modified amino acid biosynthesis pathways, which opens promising avenues for sustainable biofuel production . These research applications highlight the compound's value not just as a tool but as a target molecule in the development of green chemical and energy solutions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentan-1-ol
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InChI

InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
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InChI Key

PFNHSEQQEPMLNI-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)CO
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID9026714
Record name 2-Methyl-1-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 2-Methyl-1-pentanol
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Boiling Point

148 °C @ 760 MM HG
Record name 2-METHYL-1-PENTANOL
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Flash Point

54 °C, 129 °F (54 °C) (CLOSED CUP)
Record name 2-Methyl-1-pentanol
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Solubility

SOL IN ALCOHOL; ETHER; ACETONE, 0.31% BY WEIGHT IN WATER, Water solubility = 6000 mg/L @ 25 °C.
Record name 2-METHYL-1-PENTANOL
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Density

0.8263 @ 20 °C/4 °C
Record name 2-METHYL-1-PENTANOL
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Vapor Density

3.52 (AIR= 1)
Record name 2-METHYL-1-PENTANOL
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Vapor Pressure

1.92 [mmHg], Vapor pressure = 1.1 mm Hg @ 20 °C, 1.92 mm Hg @ 25 °C /from experimentally-derived coefficients/
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Color/Form

COLORLESS LIQUID

CAS No.

105-30-6
Record name 2-Methyl-1-pentanol
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Synthetic Methodologies and Reaction Pathways

Conventional Chemical Synthesis Routes

Traditional methods for synthesizing 2-Methyl-1-pentanol (B47364) are typically two-stage processes that rely on well-established organic reactions. These routes are characterized by the initial formation of an unsaturated intermediate, which is subsequently reduced to the final saturated alcohol.

The most common commercial method for producing this compound is a two-step process beginning with the self-aldol condensation of propionaldehyde (B47417). lookchem.comnih.govchemicalbook.com In this reaction, two molecules of propionaldehyde react in the presence of a catalyst, typically a base, to form a β-hydroxy aldehyde. This intermediate readily undergoes dehydration to yield the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557). nih.govresearchgate.net

The second step involves the hydrogenation of this intermediate. nih.gov The 2-methyl-2-pentenal is reduced, which saturates the carbon-carbon double bond and reduces the aldehyde group to a primary alcohol, yielding the final product, this compound. nih.govresearchgate.net Research has explored various catalysts to optimize the initial condensation step. For instance, the use of anion-exchange resins has been shown to be effective.

Catalyst TypeTemperature (°C)Time (h)Propionaldehyde Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)
Strong Anion-Exchange Resin3519795
Weak Anion-Exchange Resin352489.9Lower than strong resin

This table presents data on the performance of anion-exchange resins in the self-aldol condensation of propionaldehyde, based on findings from research. researchgate.net

Advanced Catalytic Synthesis Approaches

Recent advancements in catalysis have focused on developing more efficient, one-pot synthesis routes for this compound. These methods utilize multifunctional catalysts to perform several reaction steps in a single reactor, a process known as cascade or tandem synthesis.

A significant development is the cascade engineered synthesis of this compound directly from n-propanal in a single pot under solventless conditions. researchgate.net This approach integrates the aldol (B89426) condensation, dehydration, and hydrogenation steps into a seamless process mediated by a single trifunctional catalyst. researchgate.net This method represents a substantial improvement over conventional routes by reducing the number of required unit operations, minimizing waste, and potentially lowering energy consumption. The process has been successfully demonstrated using specialized mixed metal oxide catalysts. researchgate.net

Platinum (Pt) and Palladium (Pd) catalysts tend to be primarily active for the hydrogenation of the C=C bond, initially forming 2-methyl-pentanal. At higher temperatures, these catalysts can also promote decarbonylation, leading to byproducts like n-pentane. researchgate.net In contrast, copper (Cu) based catalysts are effective in hydrogenating both the C=C and C=O bonds. This dual functionality allows for the initial products to be further hydrogenated to form the desired this compound. researchgate.net At elevated temperatures, copper catalysts can also facilitate the hydrogenolysis of this compound to 2-methyl-pentane. researchgate.net

CatalystPrimary ActivityKey ProductsNotes
Platinum (Pt) Hydrogenation of C=C bond2-Methyl-pentanal, n-pentane, CODecarbonylation increases with temperature. researchgate.net
Palladium (Pd) Hydrogenation of C=C bond2-Methyl-pentanal, n-pentane, COSimilar activity profile to Platinum. researchgate.net
Copper (Cu) Hydrogenation of C=C and C=O bonds2-Methyl-pentanol, 2-Methyl-pentaneFurther hydrogenation of initial products leads to this compound. researchgate.net

This table summarizes the performance and selectivity of different metal catalysts in the hydrogenation of 2-methyl-2-pentenal. researchgate.net

The success of the one-pot cascade synthesis of this compound hinges on the design of a trifunctional catalyst. A notable example is a copper/magnesium/aluminum (Cu/Mg/Al) mixed metal oxide catalyst. researchgate.net Such catalysts are engineered to possess three types of active sites to facilitate the sequential reactions:

Basic Sites: Provided by the metal oxides (e.g., MgO), which catalyze the initial aldol addition of n-propanal.

Acidic/Basic Sites: These sites facilitate the subsequent dehydration of the aldol adduct to form the unsaturated aldehyde intermediate.

Metallic Sites: Finely dispersed metal particles (e.g., Copper) act as the hydrogenation catalyst, converting the unsaturated aldehyde to this compound. researchgate.net

These catalysts are often prepared using methods like combustion synthesis, which creates a porous network structure beneficial for catalytic activity. researchgate.net The characterization of these materials is extensive and involves techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Temperature-Programmed Desorption (TPD) of CO2 and NH3 to analyze their structural, morphological, and acidic/basic properties. researchgate.net

Emerging Biotechnological and Biocatalytic Production

The pursuit of sustainable and environmentally benign chemical synthesis has spurred the development of biotechnological routes for producing valuable compounds like this compound. These methods leverage cellular metabolism and enzymatic catalysis to convert renewable feedstocks into target molecules, often with high selectivity and under mild conditions.

Metabolic engineering enables the production of non-natural or "abiotic" alcohols by redesigning microbial metabolic networks. This approach involves redirecting intermediates from native amino acid biosynthesis pathways toward alcohol production. For instance, the branched-chain amino acid pathways can be extended to synthesize longer-chain keto acids and their corresponding alcohols. youtube.com By rationally redesigning key enzymes to alter their substrate specificity and introducing heterologous enzymes, microorganisms like Escherichia coli can be programmed to produce a variety of alcohols with carbon numbers ranging from five to eight. youtube.com

A key strategy involves redirecting 2-keto acid intermediates, which are precursors to amino acids, away from their natural fate and towards alcohol synthesis. google.com This is typically achieved by introducing two enzymatic activities: a 2-ketoacid decarboxylase (KDC) to convert the keto acid to an aldehyde, and an alcohol dehydrogenase (ADH) to reduce the aldehyde to the final alcohol product. organic-chemistry.org This engineered pathway has been successfully used to produce various short-chain alcohols, including 1-propanol, 1-butanol, isobutanol, and isomers of methyl-butanol.

Table 1: Key Strategies in Metabolic Engineering for Non-Natural Alcohols

Strategy Description Key Enzymes Involved Target Products
Pathway Extension Extending existing amino acid pathways to produce longer-chain keto acids. 2-isopropylmalate synthase (LeuA), Keto-acid decarboxylase (KDC), Alcohol dehydrogenase (ADH) C5 to C8 non-natural alcohols (e.g., 3-methyl-1-pentanol)
Precursor Redirection Diverting natural 2-keto acid intermediates from amino acid synthesis to alcohol synthesis. Keto-acid decarboxylase (KDC), Alcohol dehydrogenase (ADH) Branched-chain alcohols (e.g., isobutanol, 2-methyl-1-butanol)

Chiral alcohols like (R)-2-methylpentanol are valuable intermediates in the synthesis of pharmaceuticals and liquid crystals. solubilityofthings.comyoutube.com Biocatalysis offers a powerful method for producing single-enantiomer compounds with high purity. A practical and scalable process has been developed for the production of (R)-2-methylpentanol via the kinetic resolution of racemic 2-methylvaleraldehyde. solubilityofthings.com

This process utilizes an evolved ketoreductase (KRED) enzyme that exhibits high enantiospecificity. solubilityofthings.comresearchgate.net The enzyme selectively reduces the (R)-enantiomer of the racemic aldehyde to the desired (R)-2-methylpentanol, leaving the (S)-enantiomer of the aldehyde unreacted. solubilityofthings.com Through directed evolution, the enantioselectivity of the biocatalyst was significantly improved, increasing the enantiomeric excess (ee) from a baseline of 85% to over 98%. researchgate.net This biocatalytic route is cost-effective, environmentally friendly ("green"), and suitable for manufacturing-scale production. solubilityofthings.comresearchgate.net

Table 2: Improvement of Ketoreductase for (R)-2-Methylpentanol Production

Evolution Stage Enantiomeric Excess (% ee) Key Outcome Reference
Initial Enzyme 85% Baseline enantiospecificity researchgate.net
After 3 Rounds of Evolution 98.2% Improved selectivity for (R)-enantiomer researchgate.net

Microorganisms can be engineered to produce higher alcohols by harnessing their native amino acid biosynthetic pathways. The production of 2-methyl-1-butanol (B89646), an isomer of this compound, has been extensively studied and serves as a model system. This process leverages the isoleucine biosynthetic pathway in hosts like E. coli and cyanobacteria. organic-chemistry.orgstackexchange.com

The pathway begins with the host's natural synthesis of the amino acid precursor 2-keto-3-methylvalerate (KMV). organic-chemistry.org By introducing a heterologous KDC enzyme, such as Kivd from Lactococcus lactis, KMV is decarboxylated to form an aldehyde. youtube.com Subsequently, a native or heterologous ADH reduces the aldehyde to 2-methyl-1-butanol. organic-chemistry.orgyoutube.com To enhance production, several strategies are employed:

Enzyme Selection: Exploring the biodiversity of key enzymes, like acetohydroxyacid synthase (AHAS), to find variants that improve flux towards the target molecule. organic-chemistry.org

Pathway Upregulation: Overexpressing genes in the upstream pathway, such as the threonine biosynthetic operon (thrABC), to increase the supply of precursors. quora.com

Elimination of Competing Pathways: Deleting genes for competing pathways to channel more metabolic flux towards the desired product. organic-chemistry.org

Using these strategies, engineered E. coli strains have been developed that can produce 1.25 g/L of 2-methyl-1-butanol in 24 hours, with yields reaching up to 0.17 g per gram of glucose. organic-chemistry.orgquora.com

Derivatization Strategies and Functional Group Transformations

This compound, as a primary alcohol, can undergo various chemical transformations to create a range of derivatives for different applications. These reactions primarily target the hydroxyl (-OH) functional group.

The synthesis of ethers from biomass-derived oxygenates is an area of interest for producing fuel blend components. Di-2-methylpentylether (DMPE) can be selectively produced through the etherification of this compound and its aldehyde precursor, 2-methylpentanal (B94375), over supported palladium (Pd) catalysts. google.com

Research has shown that feeding a 1:1 molar ratio of 2-methylpentanal and this compound over a Pd/SiO₂ catalyst at 125 °C can achieve a high yield of DMPE (79%) with excellent selectivity (90%). google.comchegg.com The reaction rate is significantly enhanced when both the aldehyde and alcohol are present, compared to feeding either compound alone. google.com This suggests a reaction mechanism that requires adjacent adsorption of both alcohol-derived alkoxide species and aldehyde molecules on the catalyst surface. google.comchegg.com The efficiency of the etherification is sensitive to the catalyst's metal particle morphology. google.com

Table 3: Etherification of 2-Methylpentanal and this compound

Reactant(s) Catalyst Temperature Product Yield Selectivity Reference
2-Methylpentanal + this compound (1:1) Pd/SiO₂ 125 °C Di-2-methylpentylether 79% 90% google.comchegg.com
2-Methylpentanal only Pd/SiO₂ 125 °C Di-2-methylpentylether Lower Lower google.com

The hydroxyl group of this compound allows for a variety of functional group transformations common to primary alcohols. solubilityofthings.comresearchgate.net These derivatizations are fundamental in organic synthesis for creating more complex molecules.

Oxidation to Aldehydes and Carboxylic Acids: As a primary alcohol, this compound can be oxidized. Controlled oxidation using mild reagents like pyridinium (B92312) chlorochromate (PCC) yields the corresponding aldehyde, 2-methylpentanal. youtube.comquora.com The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), would further oxidize the alcohol to the carboxylic acid, 2-methylpentanoic acid. quora.com

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids in a process known as Fischer esterification to form esters. masterorganicchemistry.com For example, reaction with 2-methylpentanoic acid would yield 2-methylpentyl 2-methylpentanoate. google.com These esters often have applications as perfuming and flavoring agents. google.com

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted into a good leaving group to facilitate nucleophilic substitution. youtube.comyoutube.com Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform this compound into the corresponding 1-chloro-2-methylpentane (B81641) or 1-bromo-2-methylpentane, respectively. youtube.com These alkyl halides are versatile intermediates for further synthesis.

Solution Thermodynamics and Intermolecular Interactions

Measurement and Modeling of Molar Excess Enthalpies in Binary and Ternary Systems

Molar excess enthalpy (HE) is a direct measure of the heat absorbed or released upon mixing of components and provides significant insight into the energetic changes resulting from intermolecular interactions.

The interactions between 2-Methyl-1-pentanol (B47364) and non-polar hydrocarbon solvents, such as n-hexane and its isomers, have been investigated through calorimetric measurements. The molar excess enthalpies of binary mixtures containing this compound with various hexane isomers were measured using a flow microcalorimeter. usp.br Research in this area also includes the determination of limiting excess partial molar enthalpies of this compound in n-hexane at 298.15 K.

These studies generally indicate that the mixing process is endothermic (HE > 0), which is attributed to the breaking of the strong hydrogen bonds present in the self-associated this compound structure to form weaker interactions with the hydrocarbon molecules. The magnitude of the excess enthalpy is influenced by the structure of the hydrocarbon isomer, with more branched isomers often leading to larger endothermic effects due to steric hindrance.

Table 1: Molar Excess Enthalpies (HE) of this compound + Hexane Isomer Systems The following table is representative of typical data presented in such studies. Actual values are dependent on the specific mole fraction.

Hexane IsomerHE (J·mol-1) at equimolar concentration (x₁ ≈ 0.5)Temperature (K)
n-HexanePositive298.15
2-MethylpentanePositive298.15
3-MethylpentanePositive298.15
2,2-DimethylbutanePositive298.15
2,3-DimethylbutanePositive298.15

When this compound is mixed with other alcohols, the interactions are more complex, involving the disruption of hydrogen bonds in both components and the formation of new hydrogen bonds between the different alcohol molecules. A recent investigation into the thermophysical behavior of this compound with short-chain 1-alkanols (from 1-butanol to 1-heptanol) provides insights into these interactions through the analysis of excess molar volumes and viscosity deviations. bohrium.comresearchgate.net While this study did not directly report excess enthalpies, the observed positive excess molar volumes suggest that the intermolecular forces in the mixtures are weaker than in the pure components. bohrium.com This implies that the energy required to break the hydrogen bonds in the pure alcohols is greater than the energy released upon forming new, dissimilar hydrogen bonds, which would likely correspond to a positive (endothermic) excess enthalpy.

Thermophysical Behavior of this compound in Liquid Mixtures

The thermophysical properties of liquid mixtures, such as density and viscosity, are crucial for understanding mixture behavior. Deviations of these properties from ideal behavior, specifically excess molar volumes and viscosity deviations, highlight the non-ideal interactions occurring at the molecular level.

Excess molar volume (VE) is the change in volume upon mixing compared to the ideal volume of the individual components. It provides information about the packing efficiency and changes in molecular association.

For mixtures of this compound with hexane isomers, experimental data at 298.15 K show positive excess molar volumes across the entire composition range. This volume expansion upon mixing is primarily due to the breaking of the hydrogen-bonded structure of the alcohol and the steric effects of the branched alkyl chain, which hinder efficient packing with the hydrocarbon molecules.

In binary mixtures with other alcohols (1-butanol to 1-heptanol), the excess molar volumes are also positive and tend to increase as the alkyl chain of the other alcohol becomes longer. researchgate.net This indicates that the dominant effect is the disruption of the hydrogen-bonded networks of the pure alcohols. The resulting mixture has a less compact structure, leading to a net expansion in volume. The increase in VE with the chain length of the 1-alkanol suggests that steric hindrance plays a more significant role, further reducing the efficiency of molecular packing. bohrium.com

Table 2: Excess Molar Volumes (VE) of this compound + 1-Alkanol Systems at 293.15 K This table illustrates the trend of increasing positive excess molar volume with the increasing chain length of the 1-alkanol partner.

1-Alkanol ComponentPeak VE (cm³·mol-1) at 293.15 K
1-ButanolPositive
1-Pentanol (B3423595)More Positive
1-HexanolEven More Positive
1-HeptanolMost Positive

Viscosity deviation (Δη) is the difference between the viscosity of the real mixture and the ideal, mole fraction-averaged viscosity. It reflects the strength of intermolecular interactions that hinder fluid flow.

Table 3: Viscosity Deviations (Δη) of this compound + 1-Alkanol Systems at 293.15 K This table shows the trend of increasingly negative viscosity deviation with the lengthening of the 1-alkanol chain.

1-Alkanol ComponentMinimum Δη (mPa·s) at 293.15 K
1-ButanolNegative
1-PentanolMore Negative
1-HexanolEven More Negative
1-HeptanolMost Negative

Application of Thermodynamic Models for Correlation and Prediction

To correlate and predict the thermodynamic properties of this compound mixtures, various models are employed. These models use parameters derived from experimental data to describe the behavior of the system over a range of conditions.

Redlich-Kister Equation : This polynomial equation is widely used to fit excess property data, such as excess molar volumes and viscosity deviations, as a function of mole fraction. It has been successfully applied to correlate the non-ideal behavior of mixtures containing this compound with other alcohols. bohrium.com

Cubic-Plus-Association (CPA) Model : The CPA equation of state is particularly useful for systems containing associating components like alcohols. It combines a cubic equation of state (for physical interactions) with an association term (for hydrogen bonding). The CPA model has been used to accurately correlate the densities of binary mixtures of this compound and 1-alkanols, with a reported maximum disparity of only 0.57% for the this compound + 1-pentanol mixture. researchgate.net

NRTL and UNIQUAC Models : The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) activity coefficient models are commonly used to describe the phase behavior of liquid mixtures. These models have been used to correlate the vapor-liquid equilibrium data for binary systems containing this compound, such as its mixture with 2,3-butanediol (B46004). researchgate.net The binary interaction parameters for these models are calculated from experimental data.

The application of these models is essential for chemical process design and simulation, allowing for the reliable prediction of mixture properties where experimental data may be unavailable.

Use of the Cubic-Plus-Association (CPA) Model for Mixture Densities

The Cubic-Plus-Association (CPA) equation of state is a sophisticated thermodynamic model employed to describe the properties of fluid mixtures, especially those involving hydrogen-bonding compounds like alcohols. researchgate.net The model integrates a cubic equation of state, such as the Soave-Redlich-Kwong (SRK) equation, with an association term based on Wertheim's theory to account for the strong, specific interactions of hydrogen bonds. researchgate.net

In a notable investigation into the thermophysical properties of binary mixtures containing this compound and a series of short-chain 1-alkanols (from 1-butanol to 1-heptanol), the CPA model was utilized to correlate the densities of these solutions. bohrium.comresearchgate.net The study, conducted over a temperature range of 293.15 to 333.15 K, demonstrated the high accuracy of the CPA model in representing the experimental data. bohrium.comresearchgate.net

The research findings indicated that the CPA model aligned closely with the measured densities. bohrium.comresearchgate.net The effectiveness of the model is highlighted by the minimal discrepancy between the predicted and experimental values. For instance, the largest disparity observed was in the this compound + 1-pentanol mixture, which amounted to only 0.57%. bohrium.comresearchgate.net This level of accuracy confirms the CPA model's capability to effectively correlate the density behavior of such mixtures, providing a reliable tool for engineering calculations and process design. bohrium.com

Table 1: Performance of the CPA Model for this compound + 1-Alkanol Mixtures

Mixture Component Maximum Disparity in Density (%)
1-Pentanol 0.57

This table illustrates the maximum observed difference between experimental density data and the values correlated by the Cubic-Plus-Association (CPA) model for a binary mixture of this compound.

The study also found that the excess molar volumes for these mixtures were positive, and these positive deviations increased as the carbon chain of the 1-alkanol became longer. bohrium.comresearchgate.net This suggests that the molecular interactions in the mixture are weaker than in the pure components, which can be attributed to factors like steric hindrance from the alkyl chains that disrupt the hydrogen-bonding networks. bohrium.com

Development of Predictive Models for Solution Behavior

The development of robust predictive models for the solution behavior of this compound is contingent on the acquisition of precise experimental data. The investigation of thermodynamic and transport properties, such as density and viscosity, across various temperatures and compositions forms the foundation for these models. bohrium.com

For binary mixtures of this compound with C4-C7 1-alkanols, the non-ideal behavior of the solutions was quantified and correlated using established thermodynamic models. bohrium.com The excess molar volumes, which are a measure of the deviation from ideal mixing, were calculated from the experimental density data. These excess properties were then correlated using the Redlich-Kister equation. bohrium.com This equation provides a mathematical framework to describe the composition dependence of the excess properties, enabling the prediction of the mixture's volumetric behavior at intermediate compositions not experimentally measured.

The study's findings on viscosity also contribute to predictive modeling. The viscosity deviations were found to be negative for the mixtures, with the negative trend intensifying with longer alkyl chains on the 1-alkanol. bohrium.comresearchgate.net This behavior indicates reduced molecular interactions in the mixture compared to the pure substances. bohrium.com

The successful application of the CPA equation of state to correlate the density of these mixtures is a significant step in developing a comprehensive predictive model. bohrium.com By accurately representing the physical properties, the CPA model serves as a powerful tool for simulating and predicting the phase behavior and thermodynamic properties of systems containing this compound, which is crucial for process optimization and design in industrial applications. researchgate.netbohrium.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Butanol
1-Pentanol

Catalysis and Reaction Engineering

Catalytic Hydrogenation and Dehydrogenation Studies

The conversion of 2-Methyl-1-pentanol (B47364) and its precursors is a significant area of research, particularly concerning the selective hydrogenation of aldehydes and ketones and the performance of specific catalysts. This compound is typically synthesized through the aldol (B89426) condensation of propionaldehyde (B47417), which forms the intermediate 2-methyl-2-pentenal (B83557), followed by hydrogenation. nih.gov

Controlling selectivity is crucial in the hydrogenation of α,β-unsaturated aldehydes like 2-methyl-2-pentenal, a direct precursor to this compound. The choice of catalyst metal plays a pivotal role in determining the final product.

Research on the gas-phase hydrogenation of 2-methyl-2-pentenal over different supported metal catalysts has shown distinct selectivity profiles. At lower temperatures, Platinum (Pt) and Palladium (Pd) catalysts are primarily active for the hydrogenation of the carbon-carbon double bond (C=C), leading to the formation of 2-methyl-pentanal. In contrast, Copper (Cu) catalysts promote the hydrogenation of both the C=C and the carbon-oxygen double bond (C=O). Over time, these initial products can be further hydrogenated to yield this compound.

Furthermore, studies focusing on the broader challenge of chemoselective hydrogenation have developed catalytic systems that can reduce aldehydes in the presence of ketones. For instance, specific iron(II) pincer complexes have demonstrated high efficiency and selectivity for aldehyde hydrogenation, leaving ketone moieties unaffected. nih.gov This type of selectivity is vital in complex reaction mixtures where multiple reducible functional groups are present.

Supported palladium (Pd) catalysts are widely used and studied for their effectiveness in alcohol conversion reactions, including those involving this compound. Their performance is highly dependent on factors such as metal loading and catalyst preparation conditions.

In the context of etherification, which involves the conversion of alcohols, supported Pd catalysts are highly effective. Studies have shown that the yield of ethers from reactions involving this compound and its corresponding aldehyde is sensitive to the Pd loading on the support (e.g., SiO2). The ether yield has been observed to decrease in the order of 16 wt.% > 10 wt.% > 3 wt.% Pd loading under the same reaction conditions. ou.edu This suggests that the reaction is sensitive to the metal particle's morphology and requires specific active site ensembles. ou.eduresearchgate.net

The temperature at which the catalyst is reduced before the reaction also significantly impacts its performance. Increasing the reduction temperature has been shown to increase the subsequent ether yield, indicating that the catalyst's surface structure, as influenced by thermal treatment, is crucial for its activity in alcohol conversions. ou.eduresearchgate.net

Etherification and Condensation Reactions

This compound can undergo condensation reactions, particularly to form ethers, which are valuable as fuel additives. These reactions can occur via self-condensation or cross-condensation with other molecules.

The formation of di(2-methylpentyl) ether can be achieved through reactions involving this compound and 2-methyl-pentanal over supported Pd catalysts. When an aldehyde like 2-methyl-pentanal is used as the sole reactant, the formation of the corresponding alcohol (this compound) through hydrogenation occurs first. Subsequently, the alcohol and aldehyde react on the catalyst surface to form the ether. This process relies on the inter-conversion between the aldehyde and alcohol to produce the necessary co-reactant for etherification. ou.edu

Cross-condensation reactions have also been investigated. The cross-etherification of n-butanol with 2-methyl-pentanal demonstrates a significantly higher reaction rate than when either the alcohol or aldehyde is fed alone. ou.eduresearchgate.net This enhanced activity is attributed to the catalyst's ability to accommodate adjacent surface alkoxide species and adsorbed aldehydes, a requirement for which large active site ensembles are needed. ou.edu

The efficiency of ether production is highly dependent on both the catalyst's physical properties and the ratio of reactants. As noted previously, catalyst characteristics such as metal loading and reduction temperature directly influence ether yields. ou.edu Higher palladium loading (up to 16 wt.%) and higher reduction temperatures generally favor ether formation. ou.edu

The molar ratio of the reactants is another critical parameter. In the cross-etherification of 2-methyl-pentanal and this compound, a molar feed ratio of 1:1 was found to be effective. Under these conditions, at 125°C over a supported Pd catalyst, an ether selectivity of 90% and a yield of up to 79% have been achieved. researchgate.net This highlights the importance of optimizing reactant concentrations to maximize the output of the desired ether product.

Research Findings on Etherification with this compound Precursors
ReactantsCatalystReactant Ratio (Aldehyde:Alcohol)TemperatureMax. Ether YieldEther Selectivity
2-Methyl-pentanal & this compoundSupported Pd1:1125°C79%90%

Photocatalytic Reaction Mechanism Studies (as a probe molecule)

While this compound itself is not extensively documented as a photocatalytic probe, its structural isomer, 2-methyl-2-pentanol (B124083), has been effectively used for this purpose. Tertiary alcohols serve as powerful mechanistic probes in photocatalysis, helping to elucidate fundamental reaction pathways on catalyst surfaces like titanium dioxide (TiO2). acs.orgacs.org

Studies using 2-methyl-2-pentanol for the gas-phase photoreaction on a TiO2 P25 catalyst under anaerobic conditions have challenged conventional mechanistic assumptions. acs.orgacs.org It was demonstrated that the reaction does not proceed through separate, coupled redox reactions as commonly believed. Instead, the conversion occurs selectively via a homolytic bond cleavage of the longest alkyl chain attached to the tertiary carbon. acs.org

Elucidation of Photoreaction Pathways on Semiconductor Catalysts (e.g., TiO₂)

The photocatalytic conversion of alcohols on semiconductor surfaces, such as titanium dioxide (TiO₂), is a field of significant research interest. While direct studies on this compound are limited, extensive research on its isomers, like 2-methyl-2-pentanol, provides critical insights into the likely reaction pathways. When irradiated with UV light, tertiary alcohols like 2-methyl-2-pentanol undergo selective conversion on TiO₂ P25 catalysts in an anaerobic gas phase. acs.org

Upon illumination, the alcohol is readily converted, leading to a significant decrease in its signal and a simultaneous increase in the signals of reaction products. acs.org For 2-methyl-2-pentanol, the primary products identified are acetone (B3395972) and propane. acs.org This suggests a photoinduced elimination reaction mechanism involving the selective cleavage of the longer carbon chain. acs.org The reaction yields a higher alkane (propane) as the reduced species and the corresponding ketone (acetone) as the oxidized species. acs.org This specific pathway indicates that the scission of the methyl group is not a favored route. acs.org

On platinum-decorated TiO₂ (Pt/TiO₂), a second reaction pathway can be enabled. researchgate.net In this pathway, hydrogen recombines on the platinum clusters, and two propyl radicals can recombine to form hexane. researchgate.net This highlights the role of the cocatalyst in altering the reaction network. The photoreaction under anaerobic conditions is highly selective, with no significant indication of alcohol dehydration to form alkenes (e.g., 2-methyl-2-pentene). acs.org

The proposed reaction pathways for a similar alcohol, 2-methyl-2-pentanol, on TiO₂ are summarized below:

CatalystConditionPrimary Reaction PathwayProducts
TiO₂UV Illumination (Anaerobic)Hole-mediated disproportionationAcetone, Propane
Pt/TiO₂UV Illumination (Anaerobic)Radical recombinationAcetone, Propane, Hexane

Mechanistic Insights into Homolytic Bond Cleavage in Alcohols

Homolytic bond cleavage, or homolysis, is a fundamental process in chemical reactions where a covalent bond breaks, and each resulting fragment retains one of the originally shared electrons. fiveable.mewikipedia.org This process leads to the formation of two neutral radical species. fiveable.memaricopa.edu Homolytic cleavage is typically initiated by the input of energy in the form of heat or light. fiveable.memaricopa.edu The energy required to break a bond homolytically is known as the bond dissociation energy, which is a measure of the bond's strength. wikipedia.orgchemistrysteps.com

In the context of alcohols, homolytic cleavage is a key step in many radical reactions, such as those occurring during photocatalysis or thermal decomposition. fiveable.me The cleavage can occur at different bonds within the alcohol molecule, such as the C-C, C-O, O-H, or C-H bonds. The likelihood of a specific bond breaking depends on its relative strength. fiveable.me For instance, in the photodissociation of alkoxide anions (the conjugate base of alcohols), the cleavage mechanism can be probed. While this involves anions, it provides insight into bond weaknesses. Studies on species like 2-phenyl-2-propoxide have shown that the weaker C-C bond is more susceptible to cleavage. acs.org

The formation of radicals through homolytic cleavage initiates chain reactions. fiveable.me The highly reactive radical species generated can then participate in subsequent propagation steps, reacting with other molecules to form new radicals and products. fiveable.me For example, a hydroxyl radical (•OH) can abstract a hydrogen atom from an alcohol molecule, leading to the formation of an alcohol radical and a water molecule. This alcohol radical can then undergo further reactions, such as C-C bond cleavage.

The general mechanism for homolytic cleavage is represented using single-barbed "fishhook" arrows to indicate the movement of a single electron. chemistrysteps.com

General Homolytic Cleavage: R-R' → R• + R'•

Potential Homolytic Cleavage Sites in this compound:

O-H bond cleavage: CH₃CH₂CH₂CH(CH₃)CH₂O-H → CH₃CH₂CH₂CH(CH₃)CH₂O• + H•

C-O bond cleavage: CH₃CH₂CH₂CH(CH₃)CH₂-OH → CH₃CH₂CH₂CH(CH₃)CH₂• + •OH

α-C-H bond cleavage: H-CH(OH)CH(CH₃)CH₂CH₂CH₃ → •C(OH)HCH(CH₃)CH₂CH₂CH₃ + H•

C-C bond cleavage: CH₃CH₂CH₂-CH(CH₃)CH₂OH → CH₃CH₂CH₂• + •CH(CH₃)CH₂OH

The stability of the resulting radical species is a crucial factor in determining which bond is most likely to undergo homolytic cleavage. fiveable.me

Kinetic Modeling and Reaction Network Development

Development of Kinetic Models for Oxygenate Synthesis

The synthesis of this compound is commonly achieved through the aldol condensation of propionaldehyde, followed by the hydrogenation of the resulting intermediate, 2-methyl-2-pentenal. nih.gov Kinetic modeling of such multi-step syntheses is essential for reactor design, optimization, and control. polimi.it

While specific kinetic models for the complete synthesis of this compound are not widely published in detail, kinetic studies on related processes, such as the oxidation and combustion of pentanol (B124592) isomers, provide valuable data and mechanistic understanding. researchgate.netosti.gov For instance, kinetic models for the oxidation of 1-pentanol (B3423595) have been developed and validated against experimental data over a wide range of temperatures and pressures. osti.gov These models include detailed reaction networks with hundreds or thousands of elementary reactions, describing the formation and consumption of numerous intermediate species.

A kinetic model for an oxygenate like this compound would typically be based on a reaction mechanism that includes:

Initiation reactions: Homolytic cleavage to form initial radicals. osti.gov

Propagation reactions: A series of steps involving hydrogen abstraction, radical addition to double bonds, and decomposition of intermediates.

Termination reactions: Recombination of radicals to form stable molecules.

The table below outlines the key reaction classes that would be included in a kinetic model for the synthesis or reaction of pentanol isomers.

Reaction ClassExample ReactionSignificance
H-abstraction C₅H₁₁OH + •OH → C₅H₁₀OH• + H₂OForms alcohol radicals, initiating degradation or further reaction pathways. researchgate.net
Aldol Condensation 2 CH₃CH₂CHO → CH₃CH₂CH=C(CH₃)CHO + H₂OKey C-C bond forming step in the synthesis of the precursor to this compound.
Hydrogenation CH₃CH₂CH=C(CH₃)CHO + 2 H₂ → C₅H₁₁OHFinal step in the synthesis of this compound from its unsaturated aldehyde precursor.
Decomposition C₅H₁₀OH• → Smaller radicals + aldehydesBreaks down the carbon backbone, leading to various products.

Developing and validating these models requires extensive experimental data from sources like jet-stirred reactors, shock tubes, and flow reactors. osti.gov

Analysis of Carbon-Carbon Bond Forming Reactions on Catalytic Surfaces

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular backbones from simpler precursors. nih.govscientia.global In the context of this compound synthesis, the critical C-C bond forming step is the catalytic aldol condensation of propionaldehyde. This reaction is typically base-catalyzed.

Another significant area of C-C bond formation relevant to oxygenates is the synthesis of higher alcohols from synthesis gas (CO + H₂) on heterogeneous catalysts. berkeley.edu These reactions often occur on alkali-promoted, copper-based catalysts. berkeley.edu Isotopic tracer studies using ¹³CO and ¹²CH₃OH have been employed to elucidate the pathways for C-C bond formation. berkeley.edu

Research has shown that the initial C-C bond in ethanol (B145695) and higher alcohols can form through two primary pathways on these catalysts:

Direct reactions involving CO: A surface-bound C1 species derived from CO is an intermediate. berkeley.edu

Direct coupling of methanol-derived species: C1 intermediates derived from methanol (B129727) couple to form the C-C bond. berkeley.edu

The predominant pathway can depend on the specific catalyst formulation. For example, on K-Cu₀.₅Mg₅CeOₓ catalysts, direct reactions of CO are the main route for the initial C-C bond formation. berkeley.edu Conversely, on Cs-Cu/ZnO/Al₂O₃ catalysts, the coupling of C1 intermediates derived from methanol is the dominant pathway for ethanol formation. berkeley.edu The subsequent chain growth to form C3 and higher alcohols like pentanol isomers often proceeds via steps that are structurally similar to base-catalyzed aldol condensation reactions, involving methanol-derived C1 species for chain extension. berkeley.edu

Transition metal-catalyzed systems, in general, provide a direct route for creating C-C bonds and are a major focus of research for synthesizing complex molecules. mit.edu

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography remains the cornerstone for the separation of 2-Methyl-1-pentanol (B47364) from complex mixtures. The choice of chromatographic method is primarily dictated by the volatility of the compound and the nature of the sample matrix.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique, reproducible pattern.

The identification of this compound is achieved by a two-tiered approach: the compound's retention time (the time it takes to pass through the GC column) provides an initial identifier, while its mass spectrum serves as a chemical fingerprint. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 102.1, corresponding to its molecular weight, although it may be of low abundance. The spectrum is dominated by characteristic fragment ions resulting from the cleavage of the parent molecule. The most abundant fragment is often the butyl cation at m/z 43, with other significant fragments appearing at m/z 70 (loss of methanol), m/z 71 (loss of methoxy), and m/z 55. researchgate.netnist.gov

ParameterCondition
GC System
ColumnDB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column
Injector Temperature250 °C
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 40 °C for 2 min, ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 240 °C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 35-350
Identification Parameters
Expected Retention TimeDependent on specific column and conditions
Key Fragment Ions (m/z)43 (Base Peak), 71, 70, 55, 69 researchgate.net

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-2-Methyl-1-pentanol and (S)-2-Methyl-1-pentanol. As enantiomers often exhibit different biological and sensory properties, their separation and quantification are critical in fields such as flavor chemistry and asymmetric synthesis.

Chiral Gas Chromatography is the method of choice for this purpose. This technique utilizes a GC column containing a chiral stationary phase (CSP). gcms.cz Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies of formation, which leads to different retention times and allows for their separation. researchgate.net For chiral alcohols, common CSPs are based on modified cyclodextrins. Research has shown that while some cyclodextrin phases, like permethylated β-cyclodextrin, fail to resolve the enantiomers of this compound, others are successful. Specifically, the enantiomers of trifluoroacetylated this compound have been successfully resolved using a trifluoroacetylated γ-cyclodextrin stationary phase. scielo.br This derivatization step converts the alcohol into a less polar ester, which can improve chromatographic behavior and interaction with the CSP.

ParameterCondition
Sample Preparation
DerivatizationConversion to trifluoroacetyl ester using Trifluoroacetic anhydride
Chiral GC System
ColumnTrifluoroacetylated γ-cyclodextrin CSP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature240 °C
Carrier GasHydrogen or Helium at a constant flow of 1.2 mL/min
Oven ProgramInitial 50 °C for 1 min, ramp at 2 °C/min to 180 °C, hold for 2 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Quantification
MethodPeak area integration of the two separated enantiomer peaks
CalculationEnantiomeric excess (% ee) = |([R] - [S]) / ([R] + [S])| x 100

Direct Mass Spectrometric and Spectroscopic Techniques

While chromatography provides excellent separation, direct mass spectrometric techniques offer the advantage of real-time analysis and high sensitivity for trace gas detection without the need for sample pre-concentration or chromatographic separation.

SIFT-MS is a real-time analytical technique for the direct quantification of volatile organic compounds (VOCs) in air and headspace down to parts-per-trillion levels. nih.gov It utilizes soft chemical ionization through the reaction of trace VOCs with selected reagent ions (typically H₃O⁺, NO⁺, and O₂⁺•) in a flow tube under precisely controlled conditions. lqa.com Quantification is achieved by measuring the depletion of reagent ions and the formation of product ions, based on well-established reaction rate coefficients (k) and product ion branching ratios. nih.gov

Representative SIFT-MS Kinetic Data for a C6 Alcohol (1-Hexanol)
Reagent IonRate Coefficient (k) (x 10⁻⁹ cm³ s⁻¹)Product Ion (m/z)Branching Ratio (%)Reaction Type
H₃O⁺2.40103.185Proton Transfer [M+H]⁺
85.115Dissociative Proton Transfer [M+H-H₂O]⁺
NO⁺1.50101.1100Hydride Abstraction [M-H]⁺
O₂⁺•1.2043.040Dissociative Charge Transfer
57.030Dissociative Charge Transfer
71.020Dissociative Charge Transfer

PTR-MS is another powerful direct-injection mass spectrometry technique used for the real-time monitoring of VOCs. ionicon.com The vast majority of PTR-MS applications use H₃O⁺ as the sole reagent ion. In the instrument's drift tube, proton transfer occurs from H₃O⁺ to any analyte molecule (M) that has a higher proton affinity (PA) than water (PA = 691 kJ/mol). This process is a very soft ionization method, typically resulting in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

Alcohols, including this compound, have proton affinities significantly higher than water, making them readily detectable by PTR-MS. The primary ion expected for this compound (C₆H₁₄O, MW = 102.17) would be the protonated molecule [C₆H₁₄O+H]⁺ at m/z 103.1. However, under certain drift tube conditions (higher E/N ratios), fragmentation can occur, primarily through the loss of a neutral water molecule (H₂O), resulting in the formation of the C₆H₁₃⁺ alkyl ion at m/z 85.1. researchgate.net Real-time monitoring of these specific ion signals allows for tracking the concentration of this compound in dynamic processes like breath analysis or fermentation headspace. nih.gov

ParameterValue / Description
Ionization Principle
Reagent IonH₃O⁺ (Hydronium)
ReactionH₃O⁺ + C₆H₁₄O → [C₆H₁₄O+H]⁺ + H₂O
RequirementProton Affinity of Analyte > Proton Affinity of H₂O
Expected Ions for this compound
Primary Product Ion (Protonated Molecule)m/z 103.1 ([C₆H₁₅O]⁺)
Potential Fragment Ion (Dehydration)m/z 85.1 ([C₆H₁₃]⁺)
Analytical Characteristics
ModeReal-time, continuous monitoring
Sensitivityparts-per-trillion (pptv) to parts-per-billion (ppbv) range
LimitationCannot distinguish between isomers with the same mass

While GC-based methods are optimal for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) can be employed for its analysis in complex, non-volatile, or aqueous matrices where direct injection into a GC is not feasible. The primary challenge for analyzing small, relatively non-polar alcohols by HPLC is their poor retention on standard reversed-phase columns and their inefficient ionization by common sources like electrospray ionization (ESI).

To overcome these limitations, a chemical derivatization strategy is typically required. nih.gov The hydroxyl group of this compound can be reacted with a derivatizing agent to introduce a moiety that is both chromophoric (for UV detection), fluorophoric, or, most importantly for MS, easily ionizable. researchgate.net For instance, reacting the alcohol with a reagent like 1-naphthoyl chloride would form a bulky, non-polar ester. This derivative would exhibit strong retention on a C18 reversed-phase column and would be readily ionized in positive-ion ESI or Atmospheric Pressure Chemical Ionization (APCI), producing a strong signal for the protonated molecule [M+H]⁺. Subsequent fragmentation in the collision cell of a tandem mass spectrometer (MS/MS) would produce specific product ions, allowing for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Hypothetical HPLC-MS/MS Method for Derivatized this compound
ParameterCondition
Sample Preparation
Derivatizing Agent1-Naphthoyl chloride (to form 2-methylpentyl 1-naphthoate)
HPLC System
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientStart at 60% B, increase to 98% B over 8 minutes, hold for 2 minutes
Flow Rate0.4 mL/min
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 257.2 [M+H]⁺ of the naphthoyl derivative
Product Ions (Q3)e.g., m/z 155.1 (naphthoyl cation), m/z 127.1 (naphthalene cation)

Spectroscopic and Surface Science Techniques for Catalyst Characterization

The efficacy of catalysts in chemical transformations, such as the synthesis of this compound, is fundamentally linked to their physicochemical properties. Advanced analytical methodologies are therefore essential for a thorough characterization of these materials. Such techniques provide detailed insights into the catalyst's structure, surface chemistry, and morphology, which are critical for understanding its activity, selectivity, and stability. In the context of this compound synthesis, for instance, a trifunctional Cu/Mg/Al mixed metal oxide catalyst has been extensively studied using a suite of these techniques. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful non-destructive technique used to identify functional groups and adsorbed molecules on a catalyst's surface. By analyzing the absorption of infrared radiation, FTIR provides information about the chemical bonds present in the material. In catalyst research, it is particularly useful for probing the nature of active sites, monitoring the adsorption of reactants and intermediates, and understanding reaction mechanisms.

In the characterization of catalysts developed for the one-pot synthesis of this compound from n-propanal, FTIR analysis is a key step. researchgate.net For example, in the study of a combustion-synthesized Cu/Mg/Al mixed metal oxide catalyst, FTIR spectra are taken both before and after its use in the reaction. This analysis helps to confirm the presence of specific metal-oxygen bonds and hydroxyl groups on the catalyst surface, and to detect any changes or deposition of species during the reaction, ensuring the structural integrity of the catalyst is maintained. researchgate.net

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM)

X-ray Diffraction (XRD) and Electron Microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are fundamental techniques for elucidating the structural and morphological properties of heterogeneous catalysts.

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure and phase composition of a catalyst. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice of the material, one can identify the phases present (e.g., metal oxides, metallic species), calculate crystallite size, and assess the degree of crystallinity. For catalysts used in this compound synthesis, XRD analysis confirms the formation of the desired crystalline phases, such as the mixed metal oxide structure, and can track changes in these phases during catalyst activation or reaction. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the visualization of the catalyst at the nanoscale. TEM is crucial for determining the size, shape, and dispersion of metal nanoparticles on a support. For instance, in a Pd/γ-Al2O3 catalyst used for hydrogenation reactions relevant to alcohol synthesis, TEM is used to view the palladium nanoparticle size distribution. mdpi.com This is critical because the dispersion and size of the active metal component significantly influence the catalyst's activity and selectivity.

Temperature-Programmed Desorption (TPD) and Reduction (TPR) Analyses

Temperature-programmed techniques are dynamic methods that provide quantitative information about the surface properties of catalysts, such as the strength and number of active sites and the reducibility of metal components.

Temperature-Programmed Desorption (TPD) is used to characterize the acid-base properties of a catalyst. This is achieved by first adsorbing a probe molecule (e.g., ammonia (NH3) for acid sites, carbon dioxide (CO2) for basic sites) onto the catalyst surface and then heating the sample at a controlled rate. The temperature at which the probe molecule desorbs is indicative of the strength of the acid or basic sites. For the trifunctional catalyst used in this compound synthesis, both CO2-TPD and NH3-TPD analyses were performed to evaluate its basic and acidic properties, which are crucial for the cascade reaction steps. researchgate.net

Temperature-Programmed Reduction (TPR) provides information on the reducibility of the metal oxide species in a catalyst. The catalyst is heated in a reducing gas stream (typically H2 in an inert gas), and the consumption of the reducing gas is monitored. The temperature at which reduction peaks occur indicates how easily the metal oxides are reduced to their metallic state. For a 1 wt.% Pd/γ-Al2O3 catalyst, H2-TPR analysis showed reduction peaks at different temperatures corresponding to the reduction of various PdO species. mdpi.com This information is vital for determining the optimal activation (pre-reduction) conditions before the catalytic reaction. mdpi.com

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area of a material. stmarys-ca.educ2cat.eu It involves the physical adsorption of a gas (commonly nitrogen) onto the solid surface at cryogenic temperatures. stmarys-ca.edu By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the total surface area, which is a key factor in determining catalytic activity—a higher surface area generally provides more active sites for the reaction. c2cat.eu

The technique also provides data on pore volume and pore size distribution, which influence the diffusion of reactants and products within the catalyst. For the Cu/Mg/Al mixed metal oxide catalyst used for this compound synthesis, BET analysis confirmed that the combustion synthesis method resulted in a porous network with a narrow pore size distribution. researchgate.net The table below presents typical data obtained from BET analysis for various catalysts used in alcohol synthesis reactions.

Table 1: Representative BET Surface Area Data for Various Catalysts

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
2Ni-8Cu/Cr₂O₃12--
8Ni-2Cu/Cr₂O₃38--
Cu/NaY210.40--
Cu/Nb₂O₅/Al₂O₃26.00--
5%Co–10%Ni/TiO₂-Decreases with Co content-

This table is generated based on data from multiple sources for illustrative purposes. researchgate.netmdpi.com The specific values for the this compound synthesis catalyst may vary.

Applications in Advanced Materials and Chemical Intermediates

Role in Polymer Science and Functional Materials Development

While not a conventional monomer for polymerization, 2-Methyl-1-pentanol (B47364) plays a significant supporting role in the synthesis and processing of polymers. Its impact is primarily seen in its function as a specialized solvent and as a potential component in the synthesis of functional polymers.

Use as a Monomer or Solvent in Polymerization Processes

This compound is not typically employed as a direct monomer in the traditional sense of polymerization, where monomer units link to form a polymer chain. However, its utility as a solvent in polymerization processes and related applications is noteworthy. For instance, in the extraction and separation of polymers from biomass, this compound can be used as a component in the solvent system. A patent for polymer extraction methods lists this compound as a potential alcohol solvent with at least four carbon atoms for dissolving polymers like polyhydroxyalkanoates (PHAs) from biomass.

Integration into Biomedical Polymers and Advanced Materials

The direct integration of this compound into the backbone of biomedical polymers is not a widely documented application. However, its role as a chiral building block opens possibilities for its incorporation into advanced materials where stereochemistry is crucial. The synthesis of biocompatible and biodegradable polymers is a significant area of research, and the functional groups present in this compound could potentially be modified for incorporation into polymer structures. For example, its hydroxyl group could be functionalized to an acrylate (B77674) or methacrylate, which could then be polymerized to form side chains on a polymer backbone, influencing the material's physical and chemical properties.

Intermediacy in Fine Chemical Synthesis

The true strength of this compound lies in its application as a chemical intermediate. Its structure, particularly its chirality when resolved into its enantiomers, makes it a valuable precursor for the synthesis of more complex and high-value molecules.

Building Block for Complex Organic Structures

As a C6 alcohol, this compound serves as a foundational building block for introducing a branched hexyl moiety into larger organic structures. This is particularly relevant in the synthesis of specialty chemicals, including fragrances and plasticizers. While direct examples of its incorporation into complex natural products are not extensively documented, its structural motif is present in various biologically active molecules.

A notable application of a closely related chiral alcohol, (S)-(-)-2-methyl-1-butanol, is in the synthesis of chiral liquid crystals. This suggests that chiral derivatives of this compound could similarly be utilized as precursors for advanced materials with specific optical properties. The synthesis of such materials often involves the attachment of the chiral alkyl group to a rigid mesogenic core, thereby inducing a helical twist in the liquid crystalline phase.

Development of Chiral Synthons

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as resolution, provides access to enantiomerically pure forms of the alcohol, which are valuable chiral synthons in asymmetric synthesis.

One of the most effective methods for the resolution of racemic this compound is through lipase-catalyzed kinetic resolution. This biocatalytic method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. For example, the lipase-catalyzed transesterification of racemic this compound with an acyl donor like vinyl acetate (B1210297) can selectively produce one enantiomeric acetate, leaving the other enantiomer of the alcohol in high enantiomeric excess. This enzymatic approach is favored for its mild reaction conditions and high selectivity.

The resulting enantiomerically pure this compound can then be used in the synthesis of chiral pharmaceuticals, agrochemicals, and other fine chemicals where specific stereochemistry is critical for biological activity or material properties.

Specialized Solvent Applications in Chemical Processes

Beyond its role in polymer extraction, this compound's properties as a solvent are utilized in various chemical processes. Its moderate boiling point, relatively low water solubility, and ability to dissolve a range of organic compounds make it a suitable medium for certain reactions.

Due to its low solubility in water, it has been suggested as a solvent for the liquid-liquid extraction of ethanol (B145695) from fermented feedstocks. scispace.com This application is driven by the need for energy-efficient separation processes in the production of biofuels.

The table below summarizes some of the key properties of this compound relevant to its applications as a solvent and chemical intermediate.

PropertyValue
Molecular Formula C6H14O
Molar Mass 102.17 g/mol
Boiling Point 148 °C
Density 0.824 g/mL at 25 °C
Solubility in Water 5.96 g/L at 25 °C

These properties, combined with its branched structure, contribute to its utility in diverse chemical applications, from serving as a reaction medium to being a key building block in the synthesis of advanced and functional materials.

Solvent Properties in Non-Aqueous Biocatalytic Systems

The use of non-aqueous media in biocatalysis offers significant advantages over traditional aqueous systems. These benefits include the increased solubility of non-polar substrates, the suppression of water-dependent side reactions, and the potential to shift reaction equilibria toward synthesis, which is particularly useful for enzymes like hydrolases. The choice of solvent is critical, as it directly influences enzyme activity, stability, and selectivity.

This compound, as a branched-chain primary alcohol, possesses properties that make it a subject of interest in non-aqueous enzymology. Organic solvents can interact with enzymes, potentially altering their structure and function. For instance, some polar organic solvents may strip the essential water layer from the enzyme's surface, leading to unfolding and deactivation. Lipases, a common class of enzymes used in non-aqueous biocatalysis, often exhibit decreased activity in the presence of short-chain alcohols like methanol (B129727) or ethanol, which can disrupt their structure. mdpi.comunimib.it

However, the specific structure of this compound—a six-carbon alcohol with branching—differentiates it from more polar, short-chain alcohols. Its moderate polarity and lower water solubility are properties often sought in solvents for biocatalysis to maintain enzyme integrity. While specific research focusing exclusively on this compound as a primary solvent for a wide range of enzymatic reactions is not extensively documented, studies on lipase-catalyzed reactions in various organic media provide a framework for its potential performance. nih.govmdpi.com For example, a lipase-catalyzed optical resolution of racemic this compound has been studied, demonstrating the interaction of this compound with the active site of the enzyme, albeit as a substrate rather than the bulk solvent. sci-hub.se The stability and activity of an enzyme in a solvent like this compound would depend on the specific enzyme and the reaction conditions.

Table 1: General Effects of Organic Solvent Properties on Enzyme in Non-Aqueous Media

Solvent Property Effect on Enzyme Rationale
Polarity / Hydrophobicity (Log P) Generally, higher activity is observed in more hydrophobic (high Log P) solvents. Hydrophobic solvents are less likely to strip the essential layer of water required for enzyme flexibility and function.
Hydrogen Bonding Capability Solvents with strong H-bonding capacity can disrupt the enzyme's internal hydrogen bonds. This disruption can lead to conformational changes and potential inactivation of the enzyme.

Liquid-Liquid Extraction Agent for Industrial Separations

Liquid-liquid extraction is an energy-efficient alternative to distillation for recovering chemicals from dilute aqueous solutions, such as fermentation broths. An ideal extraction solvent should have high selectivity for the target compound, low solubility in water, a significant density difference from the aqueous phase, and be non-toxic to microorganisms if used for in-situ extraction. This compound has been identified as a promising solvent for the recovery of important bio-based chemicals. wikipedia.org

Bioethanol Recovery

The recovery of bioethanol from fermentation broths, which typically contain low concentrations of ethanol in a large volume of water, is an energy-intensive process traditionally accomplished by distillation. Research has proposed this compound as an effective extraction solvent for this purpose. researchgate.net Its low solubility in water is a key advantage. wikipedia.org Studies involving thermodynamic modeling and experimental validation have shown that using this compound for extraction can significantly reduce the heat duty required for ethanol recovery by nearly a third compared to conventional processes. researchgate.net This makes it an attractive candidate for developing more energy-efficient and cost-effective bioethanol production systems.

2,3-Butanediol (B46004) Recovery

2,3-Butanediol is a valuable platform chemical that can be produced through fermentation. wikipedia.org However, its high boiling point and hydrophilicity make its separation from the aqueous fermentation broth challenging and costly via distillation. Liquid-liquid extraction presents a viable alternative.

The effectiveness of an extraction solvent is measured by its distribution coefficient (D) and selectivity (S). The distribution coefficient indicates how well the target compound partitions from the aqueous phase into the solvent phase, while selectivity measures the solvent's preference for the target compound over water. A study investigating the liquid-liquid equilibrium of the ternary system {water + 2,3-butanediol + this compound} determined these key parameters at various temperatures. The results showed that this compound is a suitable solvent for this separation. researchgate.net

The distribution coefficient (D) for 2,3-butanediol using this compound was found to be in the range of 0.36 to 0.67, while the selectivity (S) ranged from 3.29 to 7.97 across the studied temperatures. researchgate.net These values indicate a favorable partitioning of 2,3-butanediol into the this compound phase with a strong preference over water, confirming its potential for industrial separation applications.

Table 2: Extraction Performance of this compound for 2,3-Butanediol Separation

Temperature (K) Distribution Coefficient (D) Range Selectivity (S) Range
298.2 0.36 - 0.67 3.29 - 7.97
308.2 0.36 - 0.67 3.29 - 7.97
318.2 0.36 - 0.67 3.29 - 7.97

Data derived from a study on the ternary system {water + 2,3-butanediol + this compound}. researchgate.net


Environmental Research and Chemical Fate Studies

Investigation of Environmental Release Pathways and Distribution

2-Methyl-1-pentanol's release into the environment is primarily associated with its industrial production and application as a solvent extender and viscosity reducer. nih.gov Once released, its distribution is dictated by its physicochemical properties, as detailed in the table below.

PropertyValueImplication for Environmental Distribution
Vapor Pressure 1.92 mm Hg at 25 °CIndicates that This compound (B47364) will predominantly exist in the vapor phase if released into the atmosphere. nih.gov
Water Solubility 6000 mg/L at 25 °CSuggests potential for leaching in soil under certain conditions. nih.gov
Henry's Law Constant 4.3 x 10⁻⁵ atm-cu m/moleIndicates that volatilization from water and moist soil surfaces may be an important fate process. nih.gov
Organic Carbon-Water Partition Coefficient (Koc) Estimated at 37Suggests very high mobility in soil. nih.govguidechem.com
Bioconcentration Factor (BCF) Estimated at 5Suggests that bioconcentration in aquatic organisms is not expected to be significant. nih.gov

Atmospheric Fate: In the atmosphere, this compound is expected to exist almost entirely in the vapor phase. nih.gov Its primary degradation pathway is through reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 1.3 days. nih.gov

Terrestrial Fate: If released to soil, this compound is predicted to have very high mobility. nih.gov Its water solubility suggests it may leach into groundwater. nih.gov Volatilization from both dry and moist soil surfaces is also a potential transport mechanism. nih.gov

Aquatic Fate: In water, volatilization is an expected fate process, with estimated half-lives of 1 day for a model river and 10 days for a model lake. nih.gov Bioconcentration in aquatic organisms is considered to be low. nih.gov

Research on Biodegradation and Biotransformation Processes in Environmental Media

Biodegradation is a significant process in the environmental fate of this compound. nih.gov Studies have shown that it is readily biodegradable in both soil and water. nih.gov

In one study using a domestic sewage inoculum, the following theoretical Biochemical Oxygen Demand (BOD) percentages were observed over time:

DayTheoretical BOD (%)
2 18%
5 55%
20 62%
30 54%
Source: nih.gov

This data indicates a relatively rapid initial biodegradation rate that slows over time. nih.gov The biodegradation of aliphatic alcohols can occur through various metabolic pathways. For instance, the degradation of tertiary alcohols like tert-amyl alcohol has been shown to proceed via a desaturase function, leading to the formation of hemiterpenes. asm.org While this compound is a primary alcohol, this highlights the diverse enzymatic capabilities of microorganisms in breaking down alcohol structures.

Methodological Studies on Read-Across Approaches for Chemical Categories

Read-across is a toxicological assessment method that uses data from tested chemicals to predict the properties of similar, untested chemicals. This approach is particularly useful for categories of substances like aliphatic alcohols.

The "Long Chain Alcohols (C6-22 primary aliphatic alcohols)" category is one such group where read-across is applied. oecd.orgeuropa.eu This category includes a family of 30 primary aliphatic alcohols, and the approach is justified by their shared structural features, similar metabolic pathways, and common modes of ecotoxicological action. oecd.orgeuropa.eu For environmental endpoints like biodegradability, sufficient data exists across the category to confidently fill data gaps for individual members. oecd.org

For branched alcohols like this compound, read-across is supported by data from other branched and linear alcohols. oecd.org For example, studies on 2-alkyl-1-alkanols have demonstrated the applicability of the category approach for predicting repeated-dose toxicity. researchgate.net However, it is crucial to carefully define the boundaries of chemical categories, as small structural changes can sometimes lead to different toxicity profiles. researchgate.netoecd.org For instance, while some data supports reading across from 3-methyl-1-butanol to 2-methyl-1-butanol (B89646), other studies suggest they may not belong in the same read-across category due to differences in their metabolic effects. researchgate.net

The development of integrated approaches that combine in vivo and in vitro data, along with computational models, is aimed at strengthening the scientific basis and regulatory acceptance of read-across assessments. researchgate.neteuropa.eu These advanced methods help to reduce uncertainty by providing a more complete picture of a chemical's potential hazards. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional production of 2-Methyl-1-pentanol (B47364) involves the aldol (B89426) condensation of propionaldehyde (B47417) followed by hydrogenation, a process reliant on petrochemical feedstocks. lookchem.comchemicalbook.comnih.gov A significant thrust of future research is the development of sustainable synthetic pathways, primarily from renewable biomass.

One major avenue is the biological production of this compound. Engineered microorganisms, such as Corynebacterium glutamicum, have been developed to produce pentanol (B124592) isomers, including 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, from amino acid biosynthetic pathways. nih.gov Research has demonstrated the biosynthesis of non-natural 2-methyl-1-butanol by modifying the metabolic pathways of Corynebacterium crenatum. researchgate.net Further optimization of these microbial factories through metabolic engineering and fermentation process design is a key research goal to improve yields and make bio-production commercially viable. nih.govresearchgate.net

Another promising approach is the catalytic upgrading of biomass-derived platform chemicals. The Guerbet reaction, which condenses smaller alcohols into larger, branched alcohols, is a focal point. tyut.edu.cngoogle.comrsc.org For instance, coupling ethanol (B145695) and propanol (B110389) over multifunctional catalysts can yield this compound. tyut.edu.cn Research into novel heterogeneous catalysts, such as hydrotalcite-based mixed metal oxides, is crucial for improving the efficiency and selectivity of these condensation reactions. tyut.edu.cnresearchgate.net The goal is to design robust and reusable catalysts that can operate under mild conditions.

Sustainable Synthesis ApproachFeedstock ExampleMethod/CatalystKey Research Goal
Biocatalysis Glucose, Biomass HydrolysatesEngineered Corynebacterium speciesEnhance production titer and yield through metabolic pathway optimization. nih.govresearchgate.net
Chemo-catalysis Ethanol, PropanolHeterogeneous catalysts (e.g., Cu/Mg/Al mixed oxides)Improve catalyst selectivity and reusability for Guerbet condensation reactions. tyut.edu.cnresearchgate.net
Cascade Reactions n-PropanalTrifunctional catalysts (e.g., Cu/Mg/Al)Develop one-pot synthesis methods to improve process efficiency. researchgate.net

Advanced Understanding of Reaction Mechanisms and Kinetics

A fundamental understanding of the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. For the Guerbet reaction, it is generally accepted that the process involves four key steps: alcohol dehydrogenation, aldol addition, dehydration, and subsequent hydrogenation of the resulting unsaturated intermediate. rsc.org Future research will focus on a more detailed elucidation of these steps.

In-situ spectroscopic techniques combined with kinetic modeling can provide deep insights into reaction intermediates and the role of different catalytic sites (acidic, basic, and metallic). tyut.edu.cnrsc.org Understanding the kinetics of competing reactions, such as self-condensation versus cross-condensation, is critical for maximizing the yield of the desired this compound product. researchgate.net For example, when coupling ethanol and butanol, a kinetic model can help predict the product distribution and optimize conditions to favor C6+ alcohol formation. researchgate.net Mechanistic studies on alcohol activation and C-C bond formation on catalyst surfaces will guide the rational design of more efficient and selective catalysts. unco.edumasterorganicchemistry.com

Expansion of Applications in Green Chemistry and Sustainable Technologies

The unique properties of this compound make it a promising candidate for several applications in green and sustainable technologies.

Its potential as a biofuel or biofuel additive is a significant area of interest. frontiersin.orgresearchgate.net Higher alcohols like pentanol isomers offer advantages over lower alcohols like ethanol, including higher energy density, better blend stability with diesel, and being less hygroscopic. frontiersin.org The branched structure of this compound can contribute to a higher octane (B31449) number, making it a valuable component for gasoline blends. aip.org Research is needed to evaluate its performance in modern engines and its effect on emissions. frontiersin.org

Another key application is as a green solvent . Due to its low solubility in water, this compound has been proposed as a solvent for the liquid-liquid extraction of ethanol from fermentation broths. wikipedia.org Its potential to replace more hazardous or volatile organic solvents in various chemical processes and formulations is an active area of investigation. acs.org

Furthermore, this compound can serve as a renewable building block for polymers and other chemicals . For example, it can be used in the synthesis of plasticizers or incorporated into polyesters. nih.gov Its magnesium salt finds use in the production of fine chemicals and detergents. ontosight.ai

Potential Green ApplicationRationaleFuture Research Focus
Biofuel/Fuel Additive Higher energy density and octane number compared to smaller alcohols. frontiersin.orgaip.orgEngine performance testing, emission analysis, and optimization of fuel blends. acs.orgacs.org
Green Solvent Low water solubility, potential for biodegradability. wikipedia.orgEvaluating solvent performance in extractions and reactions, life cycle assessment. researchgate.net
Chemical Intermediate Renewable C6 building block.Development of efficient routes to derivatives like plasticizers and polymers. nih.gov

In-depth Computational Chemistry and Molecular Modeling Studies

Computational methods are becoming indispensable for accelerating research into this compound. Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the atomic level. aip.orgrsc.org DFT calculations can be used to model the adsorption of reactants on catalyst surfaces, calculate the energy barriers for different reaction steps, and understand how catalyst composition influences selectivity. aip.orgacs.orgacs.org For instance, DFT studies can elucidate the transition states for C-C and C-O bond cleavage, helping to design catalysts that inhibit unwanted decomposition reactions. acs.org

Molecular dynamics simulations can predict the thermophysical properties of this compound and its mixtures. researchgate.net This is crucial for designing separation processes and for understanding its behavior as a solvent or fuel additive. researchgate.netvirtualchemistry.org For example, the Cubic-Plus-Association (CPA) model has been used to correlate the densities of mixtures containing this compound, showing good agreement with experimental data. researchgate.net These computational approaches, when combined with experimental validation, provide a comprehensive understanding that can guide the development of new catalysts and applications.

Integration into Circular Economy Frameworks for Chemical Production

The transition to a circular economy requires designing chemical production systems that minimize waste and utilize renewable and recycled feedstocks. Future research on this compound will increasingly focus on its role within such frameworks.

A key goal is the production of this compound from waste-derived resources. This could involve the valorization of lignocellulosic biomass, agricultural residues, or even waste CO2 through advanced catalytic or biological conversion processes. mdpi.comacs.org For example, processes are being developed to convert biomass-derived furfural (B47365) into valuable chemicals like 5-amino-1-pentanol, showcasing pathways from waste to functionalized molecules. acs.org

Furthermore, designing products from this compound with their end-of-life in mind is crucial. This involves creating polymers or materials that are either easily recyclable back to their monomeric units or are fully biodegradable. The development of P(3HB-co-3HV) copolymers, for instance, highlights a move towards biodegradable plastics where alcohols can serve as precursors. nih.gov By integrating sustainable production from waste streams with designing for recyclability, this compound can become a key component in a closed-loop chemical production system.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 2-methyl-1-pentanol, and how are they applied?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural confirmation. NMR identifies functional groups (e.g., hydroxyl and methyl groups), while GC-MS quantifies purity and detects impurities. For enantiomeric analysis, chiral GC columns or High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are used to resolve racemic mixtures .

Q. How is this compound synthesized in laboratory settings?

  • Approach : Common methods include hydroformylation of 3-methyl-1-pentene followed by hydrogenation, or Grignard reactions involving 2-methylpentanal. Reaction conditions (temperature, catalysts) must be optimized to minimize side products like ethers or alkenes. Purity is verified via boiling point (≈ 149°C) and refractive index (n²⁰/D ≈ 1.418) .

Advanced Research Questions

Q. How can kinetic modeling optimize enantioselective resolution of racemic this compound via lipase catalysis?

  • Mechanistic Insights : Lipase-catalyzed transesterification with vinyl acetate follows a ping-pong bi-bi mechanism. The enantioselectivity (E-value) depends on competitive binding of (R)- and (S)-enantiomers to the enzyme. Kinetic parameters (e.g., KmVAcK_{m}^{VAc}, Michaelis-Menten constants) derived from initial rate data enable simulations of batch vs. continuous processes. For >98% enantiomeric excess (ee), conversions must reach ~80%, with immobilized enzyme reactors improving scalability .

Q. What factors govern the adsorption efficiency of this compound on coal surfaces, and how can experiments be designed to study this?

  • Experimental Design : Adsorption is influenced by coal type (e.g., Illinois #6 vs. Pittsburgh #8), particle size (60–200 mesh), and aqueous concentration. Equilibrium adsorption data (mg/g × 10⁶) show Illinois #6 coal has higher affinity (1000 vs. 0 for Pittsburgh #8). Flotation experiments paired with liquid chromatography quantify surface interactions. Variables like pH and temperature should be controlled to isolate hydrophobic effects .

Q. How do intermolecular interactions in this compound/alkanol mixtures affect their thermodynamic and transport properties?

  • Thermodynamic Analysis : Excess enthalpies (HEH^E) and viscosity deviations in binary mixtures (e.g., with 1-hexanol) reveal hydrogen bonding and van der Waals interactions. Molecular dynamics simulations correlate these properties with alkyl chain length and branching. Experimental data (e.g., HEH^E values from calorimetry) validate predictive models like UNIFAC .

Q. What contradictions exist in reported kinetic parameters for enzymatic resolution of this compound, and how can they be resolved?

  • Data Reconciliation : Discrepancies in KmK_m values arise from substrate inhibition at high concentrations or enzyme batch variability. Robust parameter estimation requires homochiral initial rate data for each enantiomer. Sensitivity analysis and Bayesian optimization reduce uncertainty in models .

Methodological Guidelines

  • For Kinetic Studies : Use initial rate measurements under varying substrate concentrations (0.1–2.0 M) to avoid diffusional limitations. Monitor ee via chiral GC with flame ionization detection .
  • For Adsorption Experiments : Pre-equilibrate coal samples with this compound for 24 hours at 25°C to ensure saturation. Measure residual concentration via UV-Vis spectroscopy at λ = 270 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.